molecular formula C17H18O2 B14586965 (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone CAS No. 61259-83-4

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone

Cat. No.: B14586965
CAS No.: 61259-83-4
M. Wt: 254.32 g/mol
InChI Key: AWVNFFLEMVQKII-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of methoxy, dimethyl, and methylphenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone typically involves the reaction of 4-methoxy-3,5-dimethylbenzoyl chloride with 4-methylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of (4-methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone
  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Uniqueness

(4-Methoxy-3,5-dimethylphenyl)(4-methylphenyl)methanone is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

61259-83-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-11-5-7-14(8-6-11)16(18)15-9-12(2)17(19-4)13(3)10-15/h5-10H,1-4H3

InChI Key

AWVNFFLEMVQKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)C)OC)C

Origin of Product

United States

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